molecular formula C19H18FN3O B11159328 7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11159328
M. Wt: 323.4 g/mol
InChI Key: UUVFKURIZHEUFH-UHFFFAOYSA-N
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Description

7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the pyridine ring: This step may involve a cross-coupling reaction such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine, such as 2-methylpropylamine, under dehydrating conditions.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.

    Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under various conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties. Industry: The compound might be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

  • 7-chloro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
  • 7-bromo-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
  • 7-iodo-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Comparison: The fluorine atom in 7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C19H18FN3O

Molecular Weight

323.4 g/mol

IUPAC Name

7-fluoro-N-(2-methylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H18FN3O/c1-12(2)11-22-19(24)15-10-18(16-5-3-4-8-21-16)23-17-9-13(20)6-7-14(15)17/h3-10,12H,11H2,1-2H3,(H,22,24)

InChI Key

UUVFKURIZHEUFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3

Origin of Product

United States

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